

Application Notes and Protocols for PF-05180999 Administration in Rat Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of **PF-05180999**, a potent and selective phosphodiesterase 2A (PDE2A) inhibitor, in rat studies. The information compiled herein is intended to guide researchers in designing and executing preclinical investigations into the pharmacokinetic and pharmacodynamic properties of this compound.

Data Presentation

The following tables summarize key quantitative data related to the administration and effects of **PF-05180999** in rodent models.

Table 1: Administration Routes and Dosage Ranges for **PF-05180999** in Rodent Studies



Administration Route	Species	Dosage Range	Vehicle/Formul ation	Reference
Oral (p.o.)	Rat	0.3 mg/kg	10:40:50 or 10:60:30 N- Methyl-2- Pyrrolidone (NMP):PEG- 400:Water; or 50:30:20 PEG- 400:H2O:Ethanol	[1][2][3]
Subcutaneous (s.c.)	Rat	10 - 30 mg/kg	Not specified in available literature. A common vehicle for subcutaneous injection is sterile saline or a solution compatible with the compound's solubility.	
Intraperitoneal (i.p.)	Mouse	0.3 - 3 mg/kg	Not specified in available literature. A common vehicle for intraperitoneal injection is sterile saline or a solution compatible with the compound's solubility.	



Table 2: Pharmacokinetic and Pharmacodynamic Parameters of **PF-05180999** in Preclinical Models

Parameter	Species	Value/Obser vation	Route of Administrat ion	Dosage	Reference
Oral Bioavailability	Rat	Good	Oral	Not Specified	[1]
Brain Penetration	Rat	Unbound brain/unboun d plasma levels approaching unity	Not Specified	Not Specified	[1]
Effect on cGMP Levels (Hippocampu s)	Mouse	Dose- dependent increase	Intraperitonea I	0.3, 1, 3 mg/kg	
Effect on cAMP Levels (Hippocampu s)	Mouse	Dose- dependent increase	Intraperitonea I	0.3, 1, 3 mg/kg	

Note: Specific pharmacokinetic values such as AUC, Cmax, and T1/2 for **PF-05180999** in rats are not publicly available in the reviewed literature. The data on cGMP and cAMP levels are from a study in mice, which is often used as a preliminary model for rat studies.

Experimental Protocols

The following are detailed protocols for the oral and subcutaneous administration of **PF-05180999** to rats. These protocols are based on established best practices and information derived from studies involving **PF-05180999**.



Protocol 1: Oral Administration of PF-05180999 via Gavage in Rats

1. Objective: To administer a precise oral dose of **PF-05180999** to rats. An oral dose of 0.3 mg/kg has been shown to enhance long-term memory in a contextual fear conditioning model in rats.[2][3]

2. Materials:

- PF-05180999
- Vehicle (select one):
 - 10% N-Methyl-2-Pyrrolidone (NMP), 40% PEG-400, 50% Water
 - 10% NMP, 60% PEG-400, 30% Water
 - 50% PEG-400, 30% Water, 20% Ethanol[3]
- · Sterile water for injection or saline
- Vortex mixer and/or sonicator
- Analytical balance
- Appropriately sized gavage needles for rats (e.g., 16-18 gauge, 2-3 inches long, with a ball tip)
- Syringes (1-3 mL)
- Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
- 3. Procedure:
- 3.1. Dosing Solution Preparation:
- Calculate the required amount of PF-05180999 and vehicle based on the desired concentration and the number of animals to be dosed.



- Weigh the PF-05180999 accurately.
- In a suitable container, dissolve the PF-05180999 in the chosen vehicle. Use a vortex mixer and/or sonicator to ensure complete dissolution. Prepare the solution fresh on the day of the experiment.

3.2. Animal Preparation and Dosing:

- Weigh each rat immediately before dosing to determine the precise volume to be administered. The typical dosing volume for oral gavage in rats is 5-10 mL/kg.
- Properly restrain the rat. This can be done by firmly grasping the animal over the shoulders and back, ensuring the forelimbs are immobilized. The head should be held steady.
- Measure the gavage needle against the rat to determine the correct insertion length (from the tip of the nose to the last rib). Mark this length on the needle.
- Attach the gavage needle to the syringe containing the dosing solution.
- Gently insert the gavage needle into the diastema (the gap between the incisors and molars)
 and advance it along the upper palate towards the esophagus. The needle should pass
 smoothly without resistance. If resistance is met, withdraw and re-insert.
- Once the needle has reached the predetermined depth, administer the solution slowly and steadily.
- After administration, gently remove the gavage needle.
- Return the rat to its cage and monitor for any signs of distress for at least 15-30 minutes.

Protocol 2: Subcutaneous Administration of PF-05180999 in Rats

- 1. Objective: To administer a subcutaneous dose of **PF-05180999** to rats. Doses of 10 mg/kg and 30 mg/kg have been used in rat studies.
- 2. Materials:



PF-05180999

- Sterile vehicle (e.g., sterile saline, or a vehicle in which PF-05180999 is soluble and is biocompatible for subcutaneous injection)
- Vortex mixer and/or sonicator
- Analytical balance
- Sterile syringes (1 mL) and needles (e.g., 23-25 gauge)
- 70% ethanol
- PPE: lab coat, gloves, safety glasses
- 3. Procedure:
- 3.1. Dosing Solution Preparation:
- Prepare the dosing solution as described in Protocol 1, section 3.1, using a sterile vehicle suitable for subcutaneous injection. Ensure the final solution is sterile.
- 3.2. Animal Preparation and Dosing:
- Weigh each rat to determine the injection volume. The maximum recommended volume for a single subcutaneous injection site in a rat is 5 mL/kg.
- · Restrain the rat.
- Select an injection site, typically the loose skin over the back, between the shoulder blades.
- Wipe the injection site with 70% ethanol.
- Pinch the skin to form a "tent."
- Insert the needle, bevel up, into the base of the tented skin, parallel to the body. Be careful not to puncture through the other side of the skin fold.



- Aspirate gently by pulling back on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe, withdraw the needle and select a new site.
- If no blood is aspirated, inject the solution slowly.
- Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
- Return the rat to its cage and monitor for any adverse reactions.

Visualizations Signaling Pathway of PF-05180999

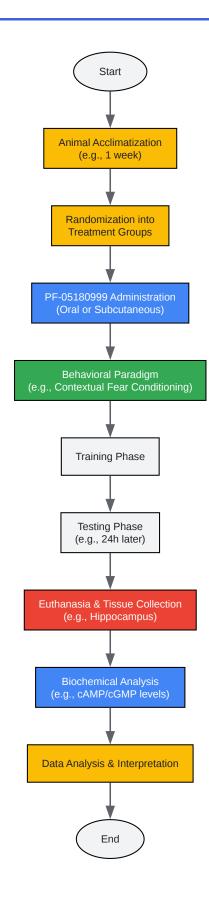


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Caption: Signaling pathway of PF-05180999.

Experimental Workflow for a Behavioral Study in Rats





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Caption: Experimental workflow for a rat behavioral study.



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